1,3-Dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate is a complex organic compound with significant relevance in scientific research. This compound has the molecular formula and is known for its unique structural characteristics and potential applications in various fields, particularly in pharmacology and biochemistry.
1,3-Dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate belongs to the class of imidazoquinoxalines, which are heterocyclic compounds containing nitrogen atoms in their aromatic ring structure. These compounds are often studied for their biological activities, including antimicrobial and antitumor properties.
The synthesis of 1,3-dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate typically involves multi-step organic reactions. The initial steps may include the formation of the imidazoquinoxaline core followed by methylation processes to introduce the dimethyl groups.
The molecular structure of 1,3-dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate features a fused bicyclic system with two nitrogen atoms incorporated into the rings. The compound's structure can be represented by its SMILES notation: CC1=NC2=C(N1C(=C(C=C2)S(=O)(=O)C)C)N=C(C=C2)C=C2
.
1,3-Dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate can participate in various chemical reactions typical of imidazole derivatives:
Common reagents used in these reactions may include halogens for substitution or strong acids for protonation. The stability of the compound under various conditions is critical for maintaining its integrity during synthetic procedures.
The mechanism of action for 1,3-dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate primarily involves its interaction with biological targets at the molecular level. Research indicates that compounds in this class may act on cellular pathways related to:
Data from studies suggest that these mechanisms are facilitated by the compound's ability to form complexes with nucleic acids or proteins .
Relevant data indicate that the compound's properties make it suitable for various applications in research and industry .
1,3-Dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate finds applications across several scientific domains:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0